Compound Description: This compound serves as a versatile intermediate in synthesizing diverse disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. These derivatives hold potential for exhibiting valuable pharmacological properties. []
Relevance: This compound shares the core 1-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. The key difference lies in the substituents at the 4 and 6 positions, highlighting the versatility of this scaffold for developing various derivatives.
Compound Description: This compound serves as a crucial precursor in synthesizing pyrazolo[3,4-d]pyrimidine derivatives. It reacts with various reagents, including urea, thiourea, benzylnitrile, acid chlorides, acid anhydrides, hydrazines, and ammonium thiocyanate, to yield a range of substituted pyrazolo[3,4-d]pyrimidines. []
Relevance: Both this compound and ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate belong to the ethyl pyrazole-4-carboxylate class of compounds, indicating structural similarities and potential for analogous reactivity in forming pyrazolo[3,4-d]pyrimidine derivatives.
Relevance: Although structurally different in the substituent at the 1-position and the presence of an oxazine ring instead of a pyrimidine ring, this compound shares the pyrazolo-fused heterocycle motif with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, suggesting potential exploration of similar synthetic strategies.
Compound Description: This compound is a guanosine analog synthesized as a potential therapeutic agent. []
Relevance: This compound shares the core 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. While it differs in the substituent at the 1-position, the shared scaffold suggests potential for comparable biological activities and highlights the significance of substituent modifications in influencing biological activity.
Compound Description: This compound, synthesized from ethyl 2-amino-4,6-dimethylpyridine-3-carboxylate, benzene diazonium chloride, and benzene sulphonyl amino isothiocyanate, belongs to the pyrido(2,3-d)pyrimidin-4-one class. []
Relevance: Though structurally distinct from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, this compound's classification as a fused pyrimidine derivative highlights the broader family of heterocyclic compounds with potential medicinal applications.
Compound Description: This series of compounds was synthesized from 1,3-benzothiazole-2-thiol, hydrazine hydrate, 2-hydrazinyl-1,3-benzothiazole, and aldehydes. This series belongs to the pyrazolo[3,4-d]pyrimidines class. These derivatives were investigated for their cytotoxic activity. []
Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, emphasizing the relevance of this core structure in medicinal chemistry, particularly in the context of anticancer research.
Compound Description: This compound belongs to the pyrazolo[3,4-d]pyrimidine class. Its crystal structure, analyzed using Hirshfeld surface analysis, revealed weak C—H...O and C—H...N hydrogen bonds and slipped π-stacking interactions contributing to its packing. []
Relevance: This compound emphasizes the structural diversity possible within the pyrazolo[3,4-d]pyrimidine class by highlighting variations in substituents and their impact on crystal packing and potentially, physicochemical properties, compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate.
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide
Compound Description: This N-oxide derivative is synthesized from the condensation-cyclization of 5-amino-4-hydroxyiminomethyl-1H-pyrazole with ethyl orthoformate. This compound exhibits various reactions characteristic of heterocyclic N-oxides. [][18]
Relevance: This compound, a 1H-pyrazolo[3,4-d]pyrimidine derivative like ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, demonstrates the diverse reactivity and potential for synthetic elaborations of this heterocyclic system. []
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxide
Compound Description: Synthesized similarly to its 1-methyl counterpart, this N-oxide derivative also exhibits rich chemistry characteristic of heterocyclic N-oxides. [][18]
Relevance: This compound highlights the possibility of introducing various substituents at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold, potentially influencing the compound's reactivity and physicochemical properties compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. []
Compound Description: This compound, with a thieno[2,3-d]pyrimidine moiety, was synthesized by reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one. []
Relevance: While structurally more complex, this compound illustrates the potential for incorporating the pyrazolo[3,4-d]pyrimidine motif into larger, fused ring systems, showcasing the versatility of this scaffold in synthetic chemistry.
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its 6-substituted derivatives
Compound Description: This series of compounds, synthesized from 5-amino-1-phenyl-1H-pyrrazole-4-carboxamide and various ethyl alcanoates, highlights the feasibility of introducing diverse substituents at the 6-position of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. []
Relevance: This series shares the core 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. Variations in the 1- and 6-position substituents suggest potential for tuning the physicochemical and biological properties of these compounds.
1-Methyl-1H-pyrazolo[3,4-d]-pyrimidin-4(5H)-ones
Compound Description: Analogous to their 1-phenyl counterparts, these compounds were synthesized from 5-amino-1-methyl-1H-pyrazole-4-carboxamide and showcase the feasibility of preparing both 1-methyl and 1-phenyl substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones. []
Relevance: This series, particularly the unsubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is structurally very similar to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. The primary difference lies in the presence of a 4-carboxylate group in the latter, highlighting a key site for structural diversification and potential modulation of biological activity.
Compound Description: This compound is a key intermediate in synthesizing various pyrazolo[3,4-d]pyrimidin-4-ones. It is synthesized from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate. []
Relevance: The synthesis of this compound highlights a different approach towards constructing the pyrazolo[3,4-d]pyrimidine core compared to the synthesis of ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. The use of an oxazine ring as a precursor to the pyrimidine ring showcases the versatility in synthetic strategies.
Compound Description: This series of compounds, synthesized from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one by reacting it with various reagents such as hydroxylamine hydrochloride, urea, thiourea, thiosemicarbazide, phenylhydrazine, and aromatic amines, demonstrates the versatility of pyrazolo[3,4-d][1,3]oxazin-4-ones as precursors to diverse pyrazolo[3,4-d]pyrimidine derivatives. These compounds were tested for anticancer activity against the MCF-7 human breast adenocarcinoma cell line. []
Relevance: These compounds, sharing the core pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, underscore the importance of this scaffold in medicinal chemistry. The diverse range of substituents explored highlights the potential for fine-tuning the biological activity of these compounds.
Compound Description: Synthesized by reacting 5-amino-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with various aromatic aldehydes, this series further emphasizes the potential for creating structurally diverse pyrazolo[3,4-d]pyrimidine derivatives with potential anticancer properties. []
Relevance: This series emphasizes the possibility of introducing various substituents at the 5-position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold, further expanding the structural diversity achievable within this class, compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate.
Relevance: While structurally distinct from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the presence of a thioalkylamide linker and different substituents, this series highlights the potential of exploring acyclic nucleoside analogs incorporating the pyrazolo[3,4-d]pyrimidine core for potential therapeutic applications.
Compound Description: This compound, a potent multikinase inhibitor with activity against Src, KDR, and several kinases in the MAPK pathway, displayed potent anti-triple negative breast cancer (TNBC) activity in vitro and in vivo. It exhibited favorable pharmacological properties and low toxicity, making it a promising drug candidate for TNBC treatment. []
Relevance: Sharing the pyrazolo[3,4-d]pyrimidine core with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, this compound demonstrates the successful development of a drug candidate based on this scaffold. Its potent anticancer activity highlights the therapeutic potential of appropriately substituted pyrazolo[3,4-d]pyrimidines.
Compound Description: This series of compounds was designed as potential dual PI3K/mTOR inhibitors based on the structures of Sapanisertib and Dactolisib. In silico studies predicted good binding affinity to PI3K/mTOR and biological activity towards G-protein coupled receptors. []
Relevance: Sharing the pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, this series highlights the continued interest in this scaffold for developing new therapeutics, particularly for targeting crucial signaling pathways like PI3K/mTOR in cancer therapy.
Compound Description: This pyrazolopyrimidine derivative is characterized by its structural features, with X-ray crystallography revealing a dihedral angle between the pyrazolopyrimidine and phenyl rings and the coplanarity of the ester side chain with the central ring system. []
Relevance: This compound further exemplifies the structural diversity achievable within the pyrazolo[3,4-d]pyrimidine class compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate. It highlights the influence of substituent variations on molecular geometry and potential interactions with biological targets.
Compound Description: Synthesized from 1H-pyrazolo[3,4-d]pyrimidin-4,6-dithione, this series of acyclic nucleosides was tested for inhibitory activity against varicella-zoster virus, human cytomegalovirus, and M. tuberculosis, but no significant activity was found. []
Relevance: Although structurally different from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the presence of thioalkylcarboxamide linkers and varying substituents, this series underscores the potential of pyrazolo[3,4-d]pyrimidine-based acyclonucleosides as antiviral and antitubercular agents, warranting further investigation and structural optimization.
Compound Description: These compounds act as phosphoinositide 3-kinase inhibitors and have potential for treating inflammatory diseases, particularly respiratory inflammatory diseases. [][16]
Relevance: These compounds, while structurally distinct from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the presence of a quinazolinone ring and different substituents, exemplify the successful application of the pyrazolo[3,4-d]pyrimidine scaffold in developing potent enzyme inhibitors for therapeutic purposes. []
1-(4-Bromophenyl)- and 1-(2-chloro phenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one
Compound Description: Synthesized as potential anticonvulsant agents, these compounds were prepared by reacting the corresponding phenylhydrazine hydrochloride with ethyletoxymethylenecyanoacetate followed by heating with formamide. The reaction regioselectively occurs at the 5-position of the pyrazolo[3,4-d]pyrimidine system. []
Relevance: Sharing the core 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, this series emphasizes the importance of this structural motif in medicinal chemistry. Furthermore, their synthesis highlights the potential for regioselective modifications at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Compound Description: This series of compounds was designed and synthesized as potent anti-inflammatory agents. Compounds 27 and 32 exhibited significant anti-inflammatory activity compared to the standard drug Indomethacin. []
Relevance: While structurally distinct from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the fused triazole ring and different substituents, this series exemplifies the successful application of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry for developing anti-inflammatory agents.
Pyrazolo[3,4-d]pyrimidin-4-ones
Compound Description: This general class of compounds was synthesized using Brønsted-acidic ionic liquids as catalysts via the heterocyclization reaction of 5-amino-1H-pyrazole-4-carboxamides with triethyl orthoesters. This method provides a convenient and efficient way to access diverse pyrazolo[3,4-d]pyrimidin-4-one derivatives. []
Relevance: This general class encompasses ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, highlighting its belonging to a larger group of compounds with potential medicinal applications. The described synthetic method could be relevant for synthesizing various analogs of the main compound.
Aryl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones (II)
Compound Description: These compounds are synthesized by the aroylation of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes, highlighting the potential for functionalizing the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold. []
Relevance: The synthesis of these compounds showcases an alternative approach to modifying the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold compared to the ester functionality in ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, expanding the structural diversity accessible within this class.
Compound Description: Analogous to their 1-phenyl counterparts, these compounds are synthesized via the aroylation of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, demonstrating the general applicability of this reaction for preparing both 1-methyl and 1-phenyl substituted pyrazolo[3,4-d]pyrimidine derivatives. []
Pyrazolo[3,4-d]pyrimidines (4a-c)
Compound Description: This series, synthesized from 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile, showcases the synthesis of novel pyrazolo[3,4-d]pyrimidines by reacting the oxazine precursor with different primary aromatic amines. []
Relevance: This series shares the core pyrazolo[3,4-d]pyrimidine scaffold with ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, highlighting the significance of this scaffold in drug discovery. The diverse range of substituents incorporated at the 4-position emphasizes the potential for tailoring the properties and biological activity of these compounds.
Compound Description: These derivatives were synthesized by condensing a pyrazolopyrimidine intermediate with various aromatic aldehydes, showcasing the synthesis of novel tricyclic pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. []
Relevance: While structurally different from ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate due to the additional triazole ring, this series highlights the potential for expanding the pyrazolo[3,4-d]pyrimidine scaffold into more complex polycyclic structures, potentially leading to unique properties and biological activities.
Compound Description: This series, synthesized from 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-pyrazol-3-one, substituted benzaldehydes, and urea, were evaluated for their antimicrobial activities using the cup borer method. []
Relevance: These compounds, while differing in substituents and the presence of a 6-hydroxy group compared to ethyl 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole-4-carboxylate, showcase the potential for developing pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial agents.
Compound Description: This compound is an impurity found in the synthesis of Sildenafil citrate (Viagra). Its presence underscores the importance of impurity profiling and control during drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.